Diafenthiuron

Descripción general

Descripción

Diafenthiuron es un compuesto químico perteneciente al grupo de las tioureas, utilizado principalmente como insecticida y acaricida. Fue introducido en el mercado en 1990 por Ciba-Geigy, una empresa farmacéutica con sede en Suiza . This compound es eficaz contra una amplia gama de plagas agrícolas, incluidos ácaros, pulgones, trips y moscas blancas . Es conocido por su actividad de amplio espectro y su capacidad para afectar la función mitocondrial en las plagas objetivo .

Métodos De Preparación

La síntesis de Diafenthiuron implica varios pasos clave:

Bromación: El paso inicial implica la bromación de un compuesto precursor.

Eterificación: Este paso implica la formación de un enlace éter.

Formación de tiourea: El paso final implica la reacción con tiourea para formar el producto deseado.

En la producción industrial, estos pasos a menudo se combinan en un proceso de reacción continuo para mejorar el rendimiento y la eficiencia . El producto resultante luego se purifica mediante recristalización utilizando solventes como tolueno y acetato de etilo .

Análisis De Reacciones Químicas

Diafenthiuron experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar un metabolito altamente reactivo, this compound carbodiimida.

Reducción: Las reacciones de reducción pueden convertirlo nuevamente a su forma original.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo aromático.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como las monooxigenasas P450 y las monooxigenasas FAD . Los principales productos formados a partir de estas reacciones incluyen metabolitos no tóxicos y la carbodiimida reactiva .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insect Control

Diafenthiuron is primarily used as an insecticide against a range of pests, particularly those affecting crops like potatoes and cruciferous vegetables. Its efficacy has been demonstrated in several studies:

- Whitefly Management : Research conducted at the Central Potato Research Institute indicated that this compound effectively controls whitefly populations (Bemisia tabaci) on potato crops. The study tested various concentrations and found that multiple foliar applications significantly increased potato yields while effectively managing pest populations .

- Diamondback Moth Control : A study focused on the diamondback moth (Plutella xylostella), a major pest in cruciferous vegetables, highlighted the development of methylthio-diafenthiuron. This modified compound aims to retain insecticidal properties while reducing phytotoxicity, thus enhancing its applicability in sensitive crops .

Environmental Impact Studies

Aquatic Toxicology

This compound's impact on non-target aquatic organisms has raised concerns regarding its environmental safety:

- Hematological Effects in Fish : A study on the freshwater fish Labeo rohita revealed that exposure to this compound resulted in significant alterations in hematological parameters, including increased white blood cell counts and changes in serum biochemistry. These findings suggest potential risks to aquatic ecosystems due to pesticide runoff .

- Embryotoxicity in Zebrafish : Research indicated that this compound exposure led to oxidative stress in zebrafish larvae, affecting survival rates and developmental markers. This study underscores the need for careful assessment of this compound's environmental effects, particularly in aquatic habitats .

Toxicological Research

Health Impact Assessments

The health implications of this compound exposure have been documented through various case studies:

- Farmer Health Risks : Reports from farmers using products containing this compound have documented acute health issues such as gastrointestinal distress and visual impairment. These cases highlight the importance of safety measures and regulations surrounding pesticide application .

- Transgenerational Effects on Insects : A study using houseflies (Musca domestica) explored the transgenerational effects of sublethal doses of this compound. Findings indicated significant reductions in population growth parameters, suggesting that even low-level exposures can have lasting impacts on pest populations and their management .

Summary of Findings

The following table summarizes key findings from various studies on this compound's applications:

Mecanismo De Acción

Diafenthiuron ejerce sus efectos inhibiendo la ATP sintasa mitocondrial. Se transforma fotoquímica o metabólicamente en un metabolito altamente reactivo, this compound carbodiimida, que se une de forma covalente e irreversible a la translocasa microsomal de glucosa-6-fosfato, una parte del complejo de trifosfatasa de adenosina (ATPasa) . Esta unión inhibe la función del complejo ATPasa, lo que lleva a una función mitocondrial deteriorada y, en última instancia, a la muerte de las plagas objetivo .

Comparación Con Compuestos Similares

Diafenthiuron es único debido a su actividad de amplio espectro y su capacidad para afectar la función mitocondrial. Los compuestos similares incluyen:

Éter difenílico: Comparte una estructura de éter aromático similar.

Insecticidas de tiourea: Como otros compuestos basados en tiourea utilizados como insecticidas.

This compound destaca por su mecanismo de acción específico y su efectividad contra una amplia gama de plagas .

Actividad Biológica

Diafenthiuron is a thiourea derivative widely used as an insecticide and acaricide in agricultural practices. Its biological activity encompasses a range of effects on target and non-target organisms, with significant implications for environmental health and pest management.

This compound operates primarily as an insect growth regulator (IGR), affecting the hormonal processes of insects. It disrupts normal development by inhibiting chitin synthesis during the molting process, leading to abnormal growth and mortality in various insect species. The compound is particularly effective against larvae, causing malformations and reduced survival rates.

Developmental Toxicity in Aquatic Organisms

Recent studies have highlighted the developmental toxicity of this compound in zebrafish (Danio rerio). Exposure to varying concentrations (0.01, 0.1, and 1 μM) resulted in:

- Shortened body lengths of larvae.

- Decreased superoxide dismutase activity , indicating oxidative stress.

- Downregulation of genes involved in pituitary and liver development, such as pomc and fabp10a, respectively .

These findings suggest that this compound poses a risk not only to target pests but also to aquatic life, raising concerns about its environmental impact.

Residue Analysis in Crops

Research on this compound's residues in cardamom revealed that it exhibits strong translaminar and vapor activity. In controlled studies, the initial residue levels were quantified, showing:

- Initial deposits : 3.82 μg/g after treatment at a rate of 400 g a.i./ha.

- Half-life : Ranged from 2.0 to 2.8 days.

- Dissipation : Nearly complete dissipation within 10 days post-application, suggesting a relatively short waiting period for safe harvest .

Comparative Biological Activity

A comparative study evaluated the biological activity of this compound against other IGRs like pyriproxyfen and melbimectin on the cotton leafworm (Spodoptera littoralis). Key findings included:

| Compound | Dosage (ppm) | % Pupation | % Pupal Malformation | % Normal Moth Emergence |

|---|---|---|---|---|

| Pyriproxyfen | 75 | 56 | 75.00 | 25.00 |

| This compound | 1500 | 52 | 50.00 | 50.00 |

| Melbimectin | 75 | Varies | Varies | Varies |

This compound showed significant effects on reducing pupation rates and increasing abnormal pupae formation compared to other tested compounds .

Case Studies

- Zebrafish Developmental Study : This study illustrated this compound's impact on aquatic organisms, emphasizing its potential for causing oxidative stress and developmental issues through gene expression modulation .

- Cardamom Residue Study : This research focused on the dissipation patterns of this compound residues in cardamom crops, providing critical data for establishing safe waiting periods for harvest .

- Insect Growth Regulation : The comparative analysis with other IGRs highlighted this compound's efficacy in disrupting normal growth patterns in target insect species, demonstrating its role as an effective pest control agent .

Propiedades

IUPAC Name |

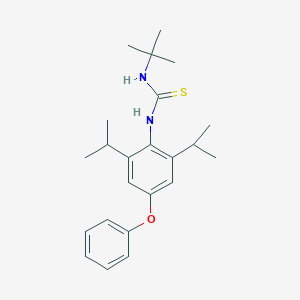

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWBFOBYOAGEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041845 | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80060-09-9 | |

| Record name | Diafenthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diafenthiuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAFENTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Diafenthiuron?

A1: this compound itself is a pro-pesticide, meaning it is biologically inactive until transformed into its active metabolite, 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (DFCD). DFCD acts as a mitochondrial adenosine triphosphatase (ATPase) inhibitor. [] This inhibition disrupts cellular energy production, ultimately leading to the death of the target organism. []

Q2: How does this compound affect target organisms?

A2: this compound's active metabolite, DFCD, disrupts energy production in mitochondria by inhibiting ATPase. [] This leads to a range of symptoms in insects, including hyperreflexia, hyperactivity, spinning, and wing flutter. [] In the case of the diamondback moth, these symptoms resemble those caused by octopaminergic agonists, suggesting potential interference with octopamine-mediated mechanisms. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H27N3OS, and its molecular weight is 373.54 g/mol.

Q4: How stable is this compound under sunlight exposure?

A6: this compound undergoes photodegradation upon exposure to sunlight in various aqueous solutions and even pure hexane. [] The primary photodegradation products identified are 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea (CGA-177,960). []

Q5: How effective is this compound against whiteflies?

A7: this compound has proven effective in controlling whiteflies (Bemisia tabaci) in various crops, including cotton and sunflower. [, , , ] It effectively reduces both adult and nymph populations and contributes to increased crop yield. [, , ]

Q6: Has resistance to this compound been observed in whiteflies?

A8: Yes, laboratory studies have shown that Bemisia tabaci can develop resistance to this compound after repeated exposure. [] A study found a 24.7-fold resistance in a strain selected for 20 generations. []

Q7: What are the potential mechanisms of this compound resistance in whiteflies?

A9: Research suggests that enhanced detoxification enzyme activity plays a role in this compound resistance in whiteflies. Studies show increased activity of cytochrome P450, carboxylesterase (COE), and glutathione S-transferase (GST) in resistant strains compared to susceptible strains. [] This enhanced detoxification capacity allows resistant whiteflies to metabolize this compound more efficiently, reducing its effectiveness.

Q8: Is there cross-resistance between this compound and Buprofezin in whiteflies?

A10: No significant cross-resistance has been observed between this compound and Buprofezin in greenhouse whitefly (Trialeurodes vaporariorum) strains. [] This suggests that these insecticides might target different mechanisms or pathways within the insect, making them potentially useful in rotation strategies for resistance management.

Q9: What analytical methods are used to determine this compound residues in crops and soil?

A14: Several analytical methods have been developed and validated for quantifying this compound residues. These methods commonly involve extraction with acetonitrile, cleanup steps using techniques like solid-phase extraction (SPE) with cartridges containing materials like PSA (primary secondary amine) and GCB (graphitized carbon black), followed by analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection, [] or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]

Q10: How long does it take for this compound to degrade in the environment?

A15: this compound degrades relatively quickly in the environment. Field trials indicate half-lives of 0.8-1.1 days in cotton leaves and 1.4-1.9 days in soil. [] These relatively short half-lives suggest a lower risk of persistence and accumulation in the environment compared to insecticides with longer degradation times.

Q11: What are the major degradation pathways of this compound in the environment?

A16: Direct photolysis by sunlight is considered a major degradation pathway for this compound in the environment. [] Additionally, microbial degradation also contributes to its breakdown in soil. [] These processes lead to the formation of various metabolites, some of which might possess different toxicological profiles.

Q12: What are the common formulations of this compound?

A17: this compound is commercially available in various formulations, including wettable powder (WP), emulsifiable concentrate (EC), suspension concentrate (SC), and microemulsion (ME). [, , , ] The choice of formulation depends on factors like application method, target pest, and crop type.

Q13: How does the choice of solvent affect the efficacy of this compound in toxic baits for leaf-cutting ants?

A18: Studies on leaf-cutting ants (Atta sexdens rubropilosa) showed that dissolving this compound in a solution of acetone and soy oil before incorporating it into artificial diets resulted in higher mortality compared to using acetone alone. [] This suggests that the solvent can influence the uptake and efficacy of this compound in bait formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.